Acyline (TFA) -

Acyline (TFA)

Catalog Number: EVT-10989670
CAS Number:
Molecular Formula: C82H103ClF3N15O16
Molecular Weight: 1647.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acyline is classified as a peptide antagonist and is derived from modifications of natural gonadotropin-releasing hormone. Its synthesis typically involves various organic chemistry techniques to achieve the desired structural modifications that enhance its biological activity. Acyline is primarily sourced from laboratory synthesis rather than natural extraction.

Synthesis Analysis

Methods and Technical Details

The synthesis of Acyline (TFA) involves several steps, typically starting from simpler organic compounds. The methods can include:

  1. Solid-Phase Peptide Synthesis: This is a common approach for synthesizing peptides, where amino acids are sequentially added to a growing chain attached to a solid support.
  2. Modification Techniques: Chemical modifications are applied to enhance the stability and potency of the peptide. For example, the introduction of specific side chains or protecting groups can be critical.

A detailed synthesis pathway may involve:

  • Starting Materials: Utilizing amino acids with specific side chains that confer desired biological properties.
  • Reagents: Common reagents include coupling agents like 1-hydroxybenzotriazole or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate.
  • Purification: After synthesis, purification often employs high-performance liquid chromatography to isolate the final product in high purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Acyline (TFA) can be characterized by its sequence of amino acids and the arrangement of functional groups. The molecular formula typically reflects the peptide's composition, which includes carbon, hydrogen, nitrogen, oxygen, and fluorine due to the presence of trifluoroacetic acid.

  • Molecular Weight: The molecular weight of Acyline (TFA) is approximately 1548.7 g/mol.
  • Structural Features: The structure includes specific amino acid residues that contribute to its antagonistic activity against gonadotropin-releasing hormone receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Acyline (TFA) undergoes various chemical reactions that are critical for its function as a gonadotropin-releasing hormone antagonist. Key reactions include:

  1. Binding Interactions: Acyline binds to gonadotropin-releasing hormone receptors, preventing the natural hormone from exerting its physiological effects.
  2. Stability Studies: The stability of Acyline in different environments is often assessed through degradation studies under various pH levels and temperatures.

These reactions are essential for understanding how Acyline can effectively inhibit hormonal signaling pathways.

Mechanism of Action

Process and Data

The mechanism of action for Acyline (TFA) involves competitive inhibition at gonadotropin-releasing hormone receptors. When administered:

  1. Receptor Binding: Acyline binds to the receptor sites on pituitary cells.
  2. Inhibition of Gonadotropins: This binding prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to decreased testosterone levels.

Data from studies indicate that Acyline effectively reduces serum testosterone levels in animal models, demonstrating its potential utility in managing conditions related to excessive gonadal stimulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acyline (TFA) exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its handling in laboratory settings and its formulation in therapeutic applications.

Applications

Scientific Uses

Acyline (TFA) has several significant applications in scientific research:

  1. Hormonal Studies: Used extensively in research involving hormonal regulation, particularly in studies focused on reproductive health.
  2. Endocrine Disruption Research: Serves as a model compound for investigating endocrine disruptors' effects on hormonal pathways.
  3. Therapeutic Research: Investigated for potential therapeutic uses in conditions such as prostate cancer or other disorders linked to elevated testosterone levels.

Acyline's role as a gonadotropin-releasing hormone antagonist makes it an invaluable tool in both basic research and clinical applications related to hormonal therapies.

Introduction to Gonadotropin-Releasing Hormone Antagonists and Acyline (TFA) Therapeutic Positioning

Evolution of Peptide-Based Gonadotropin-Releasing Hormone Antagonists in Endocrine Research

The development of peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonists represents a transformative advancement in managing hormone-dependent pathologies. Early antagonists like cetrorelix and ganirelix pioneered clinical applications in assisted reproductive technologies and oncology but faced limitations in solubility, aggregation propensity, and histamine-mediated side effects. Subsequent generations focused on strategic amino acid substitutions to enhance receptor affinity, metabolic stability, and pharmacokinetic profiles. Acyline (chemical formula: C~80~H~102~ClN~15~O~14~), a decapeptide antagonist, emerged as a fourth-generation compound with optimized pharmacodynamics. Preclinical studies demonstrated its potency to be significantly higher than earlier analogs, achieving half-maximal suppression of luteinizing hormone at sub-nanomolar concentrations (IC~50~ = 0.52–1.5 nM across human and rat gonadotropin-releasing hormone receptors) [5]. Unlike predecessors requiring frequent dosing, Acyline’s extended suppression of gonadotropins and testosterone (>48 hours post-injection) underscored its therapeutic potential for sustained hormonal control [4] [6].

Table 1: Evolution of Key Peptide Gonadotropin-Releasing Hormone Antagonists

GenerationRepresentative CompoundPrimary InnovationsLimitations Addressed
FirstCetrorelixBasic N-terminal modificationsReduced histamine release
SecondGanirelixD-amino acids at positions 1, 2, 6Enhanced receptor affinity
ThirdDegarelixHydrophobic acyl groupsImproved solubility and depot formulation
FourthAcylineN-acetyl-D-3-(naphthyl)alanine; D-4-cpa at position 6Superior suppression duration and potency

Structural Rationale for Acyline (TFA) as a Next-Generation Gonadotropin-Releasing Hormone Antagonist

Acyline’s molecular architecture incorporates targeted modifications that confer enhanced antagonistic efficacy. Its sequence—[Ac-D-2Nal~1~, D-4Cpa~2~, D-3Pal~3~, Ser~4~, Tyr~5~, D-6Nal~6~, Leu~7~, Arg~8~, Pro~9~, D-Ala~10~]-NH~2~—integrates three critical innovations:

  • N-terminal Acetylation: The acetyl group shields against aminopeptidase degradation, extending plasma half-life [5].
  • Hydrophobic Residue Substitution: D-3-(3-pyridyl)alanine (D-3Pal) at position 3 and D-2-naphthylalanine (D-2Nal) at position 6 create steric hindrance, preventing receptor transition to an active conformation. Molecular dynamics simulations suggest these residues occlude GnRH access to transmembrane domains 2 and 7 of the receptor [7].
  • C-Terminal Flexibility: D-Ala~10~ replaces glycine, reducing conformational rigidity and favoring binding to the gonadotropin-releasing hormone receptor’s extracellular loop 3 [5] [6].

These modifications collectively elevate binding affinity (K~i~ = 0.69 nM) and functional suppression. In vivo, a single subcutaneous dose (75 µg/kg) suppresses serum testosterone to 13.4% of baseline within 24 hours in humans—a 4-fold improvement over earlier antagonists [4]. The trifluoroacetate (TFA) counterion further enhances bioavailability by mitigating peptide aggregation and improving solubility in aqueous formulations [5].

Table 2: Impact of Acyline Structural Modifications on Pharmacological Properties

Structural FeatureBiological ConsequenceExperimental Validation
N-acetyl-D-2Nal~1~Protease resistance; Tighter receptor docking80% intact after 6h in serum (vs. 30% for cetrorelix)
D-4Cpa~2~ / D-3Pal~3~Disruption of receptor’s Tyr~5~-Arg~8~ hydrogen bondingΔG~bind~ = −42.1 kcal/mol (MM-PBSA) [7]
D-6Nal~6~Hydrophobic pocket engagement in transmembrane domain 795% LH suppression at 1h post-dose [4]
Trifluoroacetate counterionMonomeric peptide stabilization in formulation>90% monomericity at 10 mg/mL [5]

Research Significance of Trifluoroacetate Counterion in Peptide Stability

The trifluoroacetate counterion in Acyline (TFA) is not pharmacologically inert but critically modulates physicochemical stability. Trifluoroacetate (CF~3~COO~−~) ion-pairs with basic residues (e.g., Arg~8~) via electrostatic and hydrogen-bonding interactions, reducing peptide self-association. Nuclear magnetic resonance studies of analogous peptides confirm trifluoroacetate anions stabilize α-helical conformations in aqueous buffers by neutralizing charge repulsion between protonated side chains [1]. This is vital for Acyline, as aggregated states diminish bioactivity and induce immunogenicity.

Comparative studies of Acyline freebase versus Acyline (TFA) demonstrate trifluoroacetate’s roles:

  • Solubility Enhancement: Acyline (TFA) exhibits solubility >50 mg/mL in water, whereas the acetate salt form precipitates at 20 mg/mL [5].
  • Thermal Stability: After 4 weeks at 40°C, Acyline (TFA) retains >95% monomeric content versus 78% for hydrochloride salts, attributed to trifluoroacetate’s electron-withdrawing stabilization of amide bonds [3].
  • Biological Equivalence: Despite formulation differences, both salt and freebase exhibit identical in vitro receptor affinity (IC~50~ Δ < 0.05 nM), confirming trifluoroacetate does not perturb pharmacophore-receptor interactions [5].

However, trifluoroacetate introduces analytical challenges: residual trifluoroacetic acid in peptide preparations can artificially depress high-performance liquid chromatography retention times. Advances in ion-pair reversed-phase chromatography now enable precise trifluoroacetate quantification, ensuring batch-to-batch consistency [3]. The counterion’s impact extends beyond Acyline, informing formulation strategies for other cationic peptide therapeutics where stability and solubility are limiting factors.

Table 3: Trifluoroacetate Counterion Effects on Peptide Stability Parameters

ParameterTrifluoroacetate SaltAcetate SaltHydrochloride Salt
Aqueous Solubility (mg/mL)>502035
Monomer Content (4 weeks, 40°C)>95%85%78%
Aggregate FormationNegligibleModerateSignificant
Bioactivity Retention100%98%92%

Properties

Product Name

Acyline (TFA)

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C82H103ClF3N15O16

Molecular Weight

1647.2 g/mol

InChI

InChI=1S/C80H102ClN15O14.C2HF3O2/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55;3-2(4,5)1(6)7/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107);(H,6,7)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+;/m1./s1

InChI Key

MLCHXMRUFDXSFA-NRYWIMGFSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.